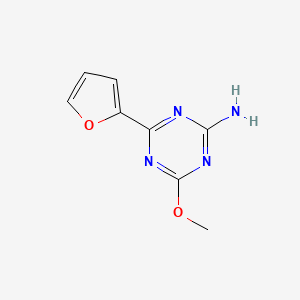

![molecular formula C16H18N2O4S B5538801 N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)

N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives, closely related to the compound , typically involves nucleophilic substitution reactions. A study by Abbasi et al. (2018) outlines a method starting with the nucleophilic substitution reaction of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in aqueous sodium carbonate. The reaction proceeds through various steps, including the use of different alkyl/aralkyl halides and dimethylformamide (DMF) as a solvent, to produce a series of new sulfonamide derivatives (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been explored through crystallography and spectroscopy. The crystal structure of substituted acetamides reveals detailed geometry and intermolecular interactions, providing insights into the molecular conformation and potential reactivity of such compounds (Camerman et al., 2005).

Chemical Reactions and Properties

The reactivity of sulfonamide derivatives, including N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide, often involves interactions with enzymes or receptors. For instance, some derivatives have shown potent urease inhibitory activity, highlighting their potential in biochemical applications (Abbasi et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application in various fields. The synthesis method can significantly influence these properties by affecting the compound's purity and crystalline form (Robin et al., 2002).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and compatibility with other compounds, dictate the practical applications of sulfonamide derivatives. Studies have shown that these compounds can undergo various chemical reactions, offering a wide range of functionalities for further development (Zhou & Shu, 2002).

Wissenschaftliche Forschungsanwendungen

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of chloroacetamide herbicides, including compounds structurally related to "N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide," in human and rat liver microsomes. The research highlights the complex metabolic pathways leading to carcinogenic products and the differences in metabolism between human and rat liver microsomes. Such insights are crucial for understanding the environmental and health implications of chloroacetamide herbicides (Coleman et al., 2000).

Antinociceptive Pharmacology

The antinociceptive properties of a novel compound, structurally similar to "N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide," were studied. This research provides evidence of the compound's effectiveness in various pain models, suggesting potential therapeutic applications in pain management (Porreca et al., 2006).

Green Synthesis of Amino Acetamides

This study focuses on the green synthesis of "N-(3-Amino-4-methoxyphenyl)acetamide," an intermediate in the production of azo disperse dyes. The research emphasizes the development of environmentally friendly catalytic processes, highlighting the importance of sustainable chemical synthesis (Zhang Qun-feng, 2008).

Antimicrobial Evaluation of Sulfonamide Derivatives

Research on new heterocyclic compounds incorporating the sulfamoyl moiety, similar to "N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide," aims to develop antimicrobial agents. This study underlines the potential of such compounds in addressing antimicrobial resistance, a growing concern in medical science (Darwish et al., 2014).

Effects of Reactive Reagents on Blood Cell Permeability

This research examines the effects of amino-reactive reagents on the permeability of human red blood cells. It provides insights into the cellular mechanisms affected by compounds structurally related to "N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide," contributing to our understanding of cell membrane dynamics (Knauf & Rothstein, 1971).

Eigenschaften

IUPAC Name |

N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-11-4-9-16(22-3)15(10-11)18-23(20,21)14-7-5-13(6-8-14)17-12(2)19/h4-10,18H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJWBNOVDSTCGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine](/img/structure/B5538731.png)

![4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5538732.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinamine hydrochloride](/img/structure/B5538738.png)

![3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5538741.png)

![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538775.png)

![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)

![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)

![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)